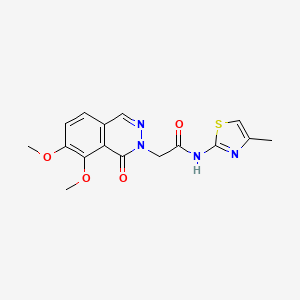![molecular formula C23H26N4O4S B12168551 [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring, a trimethoxyphenyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial, antifungal, and antiviral activities .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products .
Wirkmechanismus
The mechanism of action of [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways . This inhibition leads to the disruption of cellular processes, resulting in the therapeutic effects observed in various studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- [2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-3-yl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H26N4O4S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26N4O4S/c1-15-21(23(28)27-11-9-26(10-12-27)19-7-5-6-8-24-19)32-22(25-15)16-13-17(29-2)20(31-4)18(14-16)30-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
KHYSPLVJCUHCET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12168477.png)

![N-(2,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12168487.png)

![methyl 2-{(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168497.png)
![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)
![1-(4-methylbenzyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12168514.png)

![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)
![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168526.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
![N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168534.png)
![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168536.png)
![1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12168548.png)
